

Brilanestrant: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilanestrant*

Cat. No.: *B612186*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilanestrant (GDC-0810, ARN-810) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Brilanestrant**. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. Although the clinical development of **Brilanestrant** was discontinued, the extensive preclinical data available offers valuable insights for the development of next-generation endocrine therapies.[1]

Chemical Structure and Properties

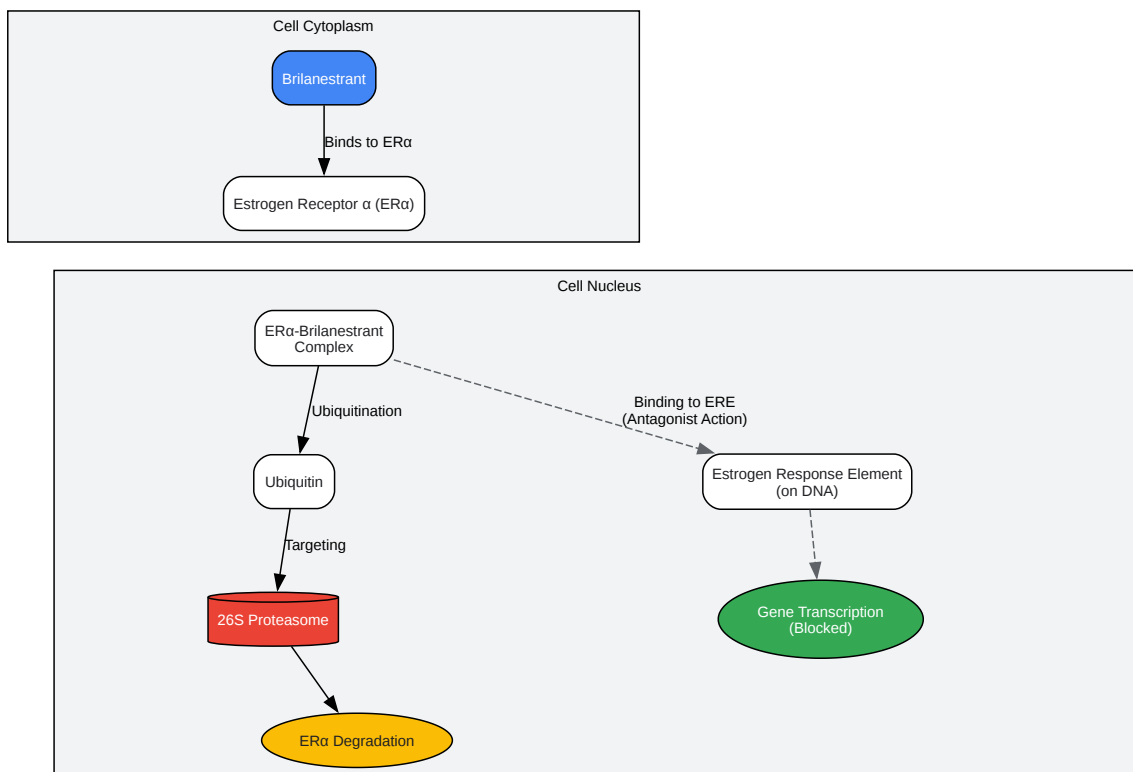
Brilanestrant is a complex nonsteroidal molecule with the IUPAC name (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid.[2] Its structure is characterized by a central tetrasubstituted alkene core.

Table 1: Chemical and Physical Properties of **Brilanestrant**

Property	Value	Reference(s)
IUPAC Name	(2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid	[2]
Synonyms	GDC-0810, ARN-810, RG-6046, RO-7056118	[2]
CAS Number	1365888-06-7	[2]
Molecular Formula	C ₂₆ H ₂₀ ClFN ₂ O ₂	[2]
Molecular Weight	446.91 g/mol	[2]

Mechanism of Action: A Selective Estrogen Receptor Degradar (SERD)

Brilanestrant functions as a SERD, exhibiting a dual mechanism of action against the estrogen receptor alpha (ER α).^[1] It competitively binds to ER α , acting as a full antagonist to prevent the binding of its natural ligand, estradiol, and subsequent transcriptional activation of target genes.^{[3][4]} Crucially, upon binding, **Brilanestrant** induces a conformational change in the ER α protein, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.^{[4][5]} This leads to a significant reduction in the total cellular levels of ER α , thereby abrogating both ligand-dependent and -independent ER α signaling pathways.^[5]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **Brilanestrant** as a SERD.

Biological Activity and In Vitro Efficacy

Brilanestrant has demonstrated potent activity in a range of preclinical in vitro assays, effectively binding to ER α , inducing its degradation, and inhibiting the proliferation of ER-positive breast cancer cells.

Table 2: In Vitro Activity of **Brilanestrant**

Assay	Cell Line / System	Endpoint	Value	Reference(s)
ER α Binding Affinity	Cell-free	IC ₅₀	6.1 nM	[3][4]
ER β Binding Affinity	Cell-free	IC ₅₀	8.8 nM	[3][4]
ER α Degradation	MCF-7	EC ₅₀	0.7 nM	[3][4]
MCF-7 Cell Viability	MCF-7	IC ₅₀	2.5 nM	[3][4]
ER α Transcriptional Antagonism	3x ERE Reporter	IC ₅₀	2.0 nM	[6]

Experimental Protocols

ER α Competitive Binding Assay

This assay quantifies the ability of **Brilanestrant** to compete with a radiolabeled ligand for binding to the estrogen receptor.

- Principle: A fixed concentration of radiolabeled estradiol ($[^3\text{H}]\text{-E2}$) is incubated with a source of ER α (e.g., purified recombinant human ER α or rat uterine cytosol) in the presence of varying concentrations of **Brilanestrant**. The amount of bound radioactivity is measured, and the concentration of **Brilanestrant** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- General Protocol Outline:
 - Prepare assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
 - Incubate recombinant human ER α with a constant concentration of $[^3\text{H}]\text{-estradiol}$ and serial dilutions of **Brilanestrant**.

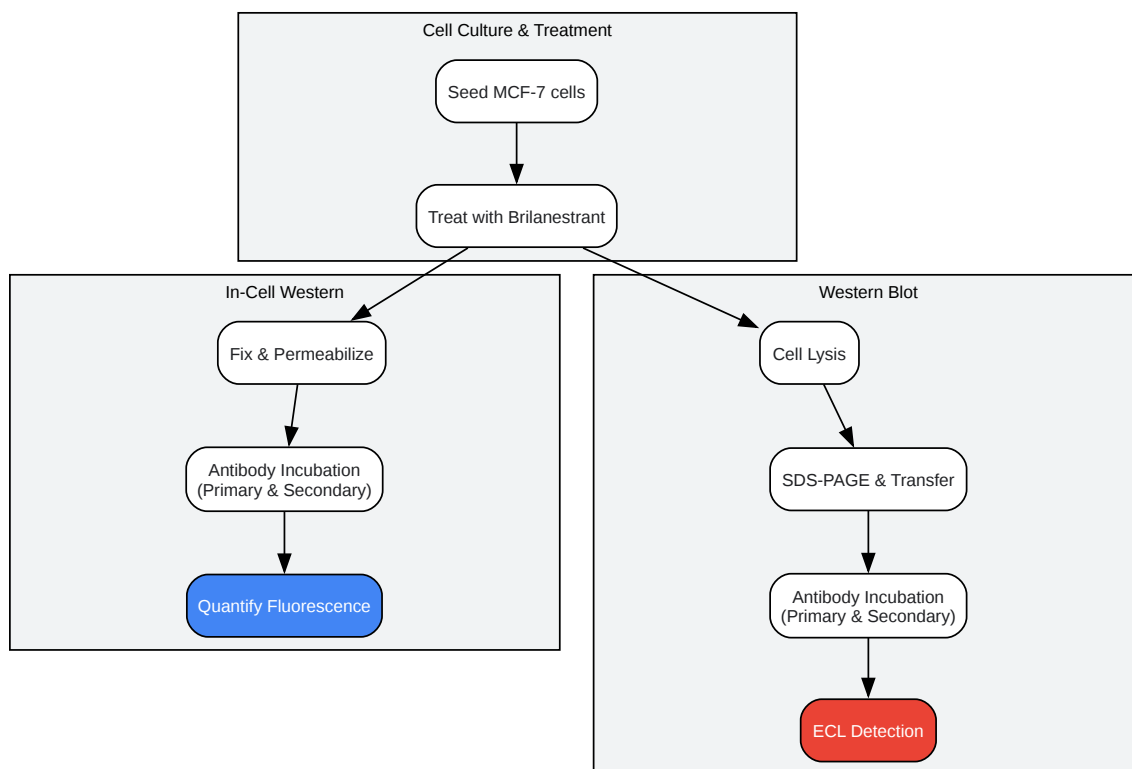
- Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
- Quantify the bound radioactivity using liquid scintillation counting.
- Calculate IC₅₀ values by non-linear regression analysis.

ERα Degradation Assay (In-Cell Western & Western Blot)

These assays measure the reduction in cellular ERα protein levels following treatment with **Brilanestrant**.

- Principle: ER-positive breast cancer cells (e.g., MCF-7) are treated with **Brilanestrant** for a specified time. The amount of remaining ERα protein is then quantified relative to an untreated control.
- In-Cell Western Protocol Outline:[\[4\]](#)[\[5\]](#)
 - Seed MCF-7 cells in a 96-well plate and allow them to adhere.
 - Treat cells with a dose-response of **Brilanestrant** for 4 hours.
 - Fix, permeabilize, and block the cells.
 - Incubate with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody.
 - Quantify the fluorescence intensity using an imaging system.
- Western Blot Protocol Outline:[\[5\]](#)
 - Culture and treat MCF-7 cells with **Brilanestrant** (e.g., 100 nM) for various time points (e.g., 2, 4, 6 hours). A proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.
 - Lyse the cells and determine the total protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with a primary antibody specific for ER α , followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



[Click to download full resolution via product page](#)

Figure 2: Workflow for ER α degradation assays.

MCF-7 Cell Viability Assay

This assay determines the cytotoxic and cytostatic effects of **Brilanestrant** on ER-positive breast cancer cells.

- Principle: MCF-7 cells are cultured in the presence of various concentrations of **Brilanestrant** for several days. Cell viability is then assessed using a luminescent or

colorimetric method that measures a parameter indicative of cell number, such as ATP content or metabolic activity.

- Protocol Outline (using CellTiter-Glo®):[\[5\]](#)
 - Plate MCF-7 cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of **Brilanestrant** in the presence of a low concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation.
 - Incubate the cells for 5 days.
 - Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
 - Measure luminescence using a plate reader.
 - Calculate the IC₅₀ value, which is the concentration of **Brilanestrant** that reduces cell viability by 50%.

Pharmacokinetics

Preclinical studies in animal models have demonstrated that **Brilanestrant** possesses favorable pharmacokinetic properties for an orally administered drug.

Table 3: Pharmacokinetic Parameters of **Brilanestrant**

Species	Bioavailability	Clearance	Volume of Distribution (Vss)	Plasma Protein Binding	Reference(s)
Mouse	61%	11 mL/min/kg	0.2-2.0 L/kg	>99.5%	[3] [6]
Rat	40-60%	Low	0.2-2.0 L/kg	>99.5%	[3]

Chemical Synthesis

The synthesis of **Brilanestrant** has been reported and involves a multi-step process. A key step is the stereoselective formation of the tetrasubstituted all-carbon olefin core. This is achieved through a sequence involving a lithium tert-butoxide-mediated enolization-tosylation followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling.[5] The final steps involve global deprotection and purification to yield the active pharmaceutical ingredient.[5]

Clinical Development and Outcomes

Brilanestrant advanced to Phase II clinical trials for the treatment of locally advanced or metastatic ER-positive breast cancer.[2] However, its development was discontinued by Roche in April 2017.[2] Published data from the clinical trials are limited.

Conclusion

Brilanestrant is a well-characterized selective estrogen receptor degrader with potent in vitro and in vivo activity. Its dual mechanism of ER α antagonism and degradation provided a strong rationale for its clinical development. Although its development was halted, the extensive preclinical data and the synthetic strategies developed for **Brilanestrant** continue to be a valuable resource for the ongoing research and development of novel endocrine therapies for hormone receptor-positive breast cancer. The detailed methodologies and quantitative data presented in this guide offer a comprehensive foundation for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Selective Estrogen Receptor Degradator GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brilanestrant: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612186#chemical-structure-and-properties-of-brilanestrant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com